Bienvenue dans la boutique en ligne BenchChem!

JH-X-119-01 hydrochloride

IRAK1 IRAK4 Kinase selectivity

JH-X-119-01 hydrochloride is the premier selective IRAK1 covalent inhibitor (IC50 9 nM), delivering >1,100-fold discrimination over IRAK4—an unmatched selectivity profile absent in generic dual IRAK1/4 inhibitors. Irreversible binding at residue C302 ensures sustained target engagement, while the hydrochloride salt form (MW 488.93) provides superior aqueous solubility for reliable in vitro and in vivo formulation. With an exceptionally clean kinome profile (only 3 of >300 kinases inhibited), this compound eliminates confounding off-target effects that compromise dual or multi-kinase inhibitors. Essential for preclinical B-cell lymphoma studies (synergistic with ibrutinib; EC50 0.59–9.72 μM in MYD88-mutated lines), acute GVHD research where graft-versus-lymphoma effect is preserved, and innate immunity investigations requiring intact IRAK4-dependent signaling.

Molecular Formula C25H21ClN6O3
Molecular Weight 488.9 g/mol
Cat. No. B2769963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJH-X-119-01 hydrochloride
Molecular FormulaC25H21ClN6O3
Molecular Weight488.9 g/mol
Structural Identifiers
SMILESC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC(=N3)C4=CC=NN4.Cl
InChIInChI=1S/C25H20N6O3.ClH/c1-2-23(32)27-19-6-3-5-16(15-19)24(33)28-17-9-11-18(12-10-17)29-25(34)22-8-4-7-20(30-22)21-13-14-26-31-21;/h2-15H,1H2,(H,26,31)(H,27,32)(H,28,33)(H,29,34);1H
InChIKeyBUFHXMGSECIZAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

JH-X-119-01 Hydrochloride: A Selective Covalent IRAK1 Inhibitor for Targeted Research in Inflammation and Oncology


JH-X-119-01 hydrochloride (CAS: 2591344-30-6) is a highly potent and selective covalent inhibitor of interleukin-1 receptor-associated kinase 1 (IRAK1), a key serine/threonine kinase in innate immune signaling and B-cell lymphoma pathogenesis [1]. The compound inhibits IRAK1 with an apparent biochemical IC50 of approximately 9 nM and exhibits >1,100-fold selectivity over IRAK4 (no inhibition at concentrations up to 10 μM) [2]. As an acrylamide-based covalent inhibitor, JH-X-119-01 irreversibly labels IRAK1 at residue C302, providing sustained target engagement [1]. The hydrochloride salt form (molecular weight: 488.93 g/mol) offers improved aqueous solubility compared to the free base, facilitating in vitro and in vivo formulation .

Why IRAK1-Targeted Research Cannot Rely on Generic Substitution of JH-X-119-01 Hydrochloride


IRAK1 and IRAK4 share overlapping signaling functions and are often co-targeted by dual inhibitors; however, selective IRAK1 inhibition is critical for preserving IRAK4-dependent innate immune functions while mitigating off-target toxicity [1]. Generic IRAK1/4 dual inhibitors (e.g., IRAK-1-4 Inhibitor I) or multi-kinase inhibitors (e.g., IRAK1/4/pan-FLT3 Kinase-IN-1) fail to discriminate between these kinases, leading to unintended immunosuppression and increased apoptosis of macrophages [2]. JH-X-119-01 hydrochloride's >1,100-fold selectivity for IRAK1 over IRAK4, combined with its covalent binding mechanism, provides a unique pharmacological profile that cannot be replicated by non-covalent or less selective analogs [3]. Substitution with a generic IRAK1 inhibitor without verified selectivity and covalent engagement risks confounding experimental outcomes, particularly in models where IRAK4 signaling must remain intact.

JH-X-119-01 Hydrochloride: Quantified Differentiation Against IRAK1 Inhibitor Comparators


Biochemical Potency and IRAK1/IRAK4 Selectivity of JH-X-119-01 Hydrochloride Versus Dual Inhibitors

JH-X-119-01 hydrochloride inhibits IRAK1 with an apparent IC50 of 9 nM in a biochemical assay. In contrast, the commonly used dual IRAK1/4 inhibitor (IRAK-1-4 Inhibitor I) exhibits IC50 values of 200 nM for IRAK1 and 300 nM for IRAK4, demonstrating 22-fold lower potency against IRAK1 and substantial off-target activity against IRAK4 [1]. At concentrations up to 10 μM, JH-X-119-01 shows no detectable inhibition of IRAK4 (>1,100-fold selectivity window), whereas the dual inhibitor potently inhibits both kinases [2].

IRAK1 IRAK4 Kinase selectivity Biochemical IC50

Covalent Irreversible Binding Mechanism of JH-X-119-01 Hydrochloride and Its Impact on Target Engagement

JH-X-119-01 hydrochloride contains an acrylamide warhead that covalently and irreversibly binds to cysteine 302 (C302) in the ATP-binding pocket of IRAK1, as confirmed by intact protein mass spectrometry [1]. This covalent mechanism ensures sustained target inhibition even after compound washout. In contrast, non-covalent IRAK1 inhibitors (e.g., reversible ATP-competitive inhibitors) exhibit transient target engagement and require continuous high plasma concentrations to maintain efficacy [2].

Covalent inhibitor IRAK1 C302 residue Target engagement

Kinome-Wide Selectivity Profile of JH-X-119-01 Hydrochloride: Minimal Off-Target Kinase Inhibition

In a panel of over 300 kinases, JH-X-119-01 at 1 μM significantly inhibited only two off-target kinases beyond IRAK1: YSK4 (IC50 = 57 nM) and MEK3 [1]. This exceptional kinome-wide selectivity contrasts sharply with multi-targeted IRAK1 inhibitors such as IRAK1/4/pan-FLT3 Kinase-IN-1, which potently inhibits IRAK1 (5 nM), IRAK4 (0.6 nM), and FLT3 (<0.5 nM) .

Kinome selectivity Off-target profiling IRAK1 Covalent inhibitor

In Vivo Survival Benefit and Reduced Immunotoxicity of JH-X-119-01 Hydrochloride Compared to IRAK1/4 Dual Inhibitor in Sepsis Model

In a lipopolysaccharide (LPS)-induced sepsis model in mice, JH-X-119-01 at 5 mg/kg increased day-5 survival from 13.3% (vehicle) to 37.5% (p=0.046), and at 10 mg/kg to 56.3% (p=0.003) [1]. Both JH-X-119-01 and an IRAK1/4 dual inhibitor improved survival, but JH-X-119-01-treated mice maintained significantly higher blood CD11b+ cell counts at 24 h (1.18 ± 0.26 × 10^6/mL vs. 0.79 ± 0.20 × 10^6/mL, p=0.001) and 48 h (1.00 ± 0.30 × 10^6/mL vs. 0.67 ± 0.23 × 10^6/mL, p=0.042), indicating less depletion of myeloid cells [1]. Additionally, the dual inhibitor induced greater apoptosis of macrophages in vitro and decreased anti-apoptotic BCL-2 and MCL-1 protein levels, an effect not observed with JH-X-119-01 [1].

Sepsis In vivo efficacy Immunotoxicity IRAK1 selectivity

Antiproliferative Activity of JH-X-119-01 Hydrochloride in MYD88-Mutated B-Cell Lymphoma Cells

JH-X-119-01 exhibits cytotoxic activity at single-digit micromolar concentrations in a panel of Waldenström macroglobulinemia (WM), diffuse large B-cell lymphoma (DLBCL), and lymphoma cell lines harboring MYD88 mutations, with EC50 values ranging from 0.59 to 9.72 μM [1]. Notably, cotreatment with the BTK inhibitor ibrutinib resulted in synergistic cell killing (Bliss synergy scores) in these systems [1]. In contrast, other IRAK1 inhibitors (e.g., IRAK1/4/pan-FLT3 Kinase-IN-1) have not been reported to exhibit synergy with BTK inhibitors in this context .

B-cell lymphoma MYD88 mutation IRAK1 Antiproliferative

In Vivo Efficacy of JH-X-119-01 Hydrochloride in Acute Graft-Versus-Host Disease Model Without Compromising Graft-Versus-Lymphoma Effect

In a murine acute graft-versus-host disease (aGVHD) model, JH-X-119-01 treatment significantly increased recipient survival and decreased aGVHD severity, while preserving the beneficial graft-versus-lymphoma (GVL) effect [1]. Mechanistically, JH-X-119-01 reduced the proportions of Th1 and Tc1 cells in both the aGVHD model and in vitro mixed lymphocyte reactions [1]. This dual benefit—mitigating GVHD without abrogating GVL—has not been reported for IRAK1/4 dual inhibitors, which due to their broader immunosuppressive profile may impair both harmful and protective immune responses [2].

Graft-versus-host disease IRAK1 Immunomodulation Transplantation

Optimal Use Cases for JH-X-119-01 Hydrochloride in IRAK1-Driven Research and Drug Discovery


Investigating IRAK1-Specific Signaling in Inflammatory Disease Models

Researchers studying the role of IRAK1 in innate immunity and inflammatory disorders (e.g., sepsis, rheumatoid arthritis) can utilize JH-X-119-01 hydrochloride to selectively inhibit IRAK1 without disrupting IRAK4-dependent pathways. The compound's >1,100-fold selectivity over IRAK4 [1] and reduced macrophage toxicity compared to dual IRAK1/4 inhibitors [2] enable precise dissection of IRAK1-specific contributions to NF-κB activation, cytokine production, and immune cell function.

Targeted Therapy Development for MYD88-Mutated B-Cell Malignancies

Given its potent cytotoxicity in MYD88-mutated WM and DLBCL cell lines (EC50 0.59–9.72 μM) and synergistic activity with ibrutinib [3], JH-X-119-01 hydrochloride is an ideal tool compound for preclinical studies exploring IRAK1 as a therapeutic target in B-cell lymphomas. Its covalent binding mechanism [3] provides sustained target inhibition, which is particularly advantageous for combination regimens.

Transplant Immunology Studies Focusing on GVHD Prevention and GVL Preservation

In allogeneic hematopoietic stem cell transplantation research, JH-X-119-01 hydrochloride offers a unique advantage: it ameliorates acute GVHD while preserving the beneficial graft-versus-lymphoma effect [4]. This selectivity, attributed to its IRAK1-specific inhibition and lack of broad immunosuppression [2], makes it a valuable pharmacological tool for understanding the differential roles of IRAK1 in T-cell subsets and for developing strategies to separate GVHD from GVL.

Kinase Selectivity Profiling and Chemical Biology Studies

For chemical biologists and pharmacologists investigating kinase inhibitor selectivity, JH-X-119-01 hydrochloride serves as a benchmark covalent inhibitor with an exceptionally clean kinome profile (only 3 kinases inhibited out of >300 tested) [3]. Its well-defined covalent binding site (C302) [3] and high biochemical potency (IC50 9 nM) [1] make it suitable for structure-activity relationship studies and as a reference compound in kinase inhibitor development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for JH-X-119-01 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.